molecular formula C19H20N2O2S B11016071 5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11016071
M. Wt: 340.4 g/mol
InChI Key: BHEVIYIDTKVTQS-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a phenylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenylpyrrolidine-3-carboxylic acid with 2-(phenylsulfanyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science .

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-phenyl-3-carboxy-5-pyrazolone
  • 3-carboxy-1-phenyl-2-pyrazolin-5-one
  • 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids

Comparison: Compared to similar compounds, 5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups. The presence of both a phenylsulfanyl group and a pyrrolidine ring provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(2-phenylsulfanylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20N2O2S/c22-18-13-15(14-21(18)16-7-3-1-4-8-16)19(23)20-11-12-24-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,20,23)

InChI Key

BHEVIYIDTKVTQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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